molecular formula C22H26N2O4S B2490622 [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 851804-43-8

[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2490622
CAS RN: 851804-43-8
M. Wt: 414.52
InChI Key: MBOUTQZWQYOCKD-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to a dimethylphenyl group, and a trimethoxyphenyl group. These groups could potentially influence the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the imidazole ring, the sulfanyl group, and the trimethoxyphenyl group. The imidazole ring is a planar ring that is aromatic, meaning it has a stable, delocalized π electron system .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the carbon atoms of the imidazole ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Catalyst- and Solvent-Free Synthesis : A method for regioselective synthesis involving similar molecular structures to the compound has been developed. This process, which includes a microwave-assisted Fries rearrangement, is notable for its catalyst- and solvent-free conditions, making it more environmentally friendly (Moreno-Fuquen et al., 2019).

Antimicrobial and Anticancer Applications

  • Potential Antimicrobial and Anticancer Agents : Research on pyrazole derivatives with similar molecular structures revealed some compounds with higher anticancer activity than the reference drug doxorubicin. These compounds also exhibited good to excellent antimicrobial activity, suggesting potential therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Antiproliferative Activity

  • Microwave-Assisted Synthesis and Antiproliferative Activity : The microwave-assisted synthesis of oxime derivatives related to the compound showed significant antiproliferative activities against various human cancer cell lines. Molecular docking studies provided insights into the binding modes of these compounds, indicating potential as novel tubulin polymerization inhibitors (Guan et al., 2015).

Tubulin Polymerization Inhibitors

  • New Conjugates as Tubulin Polymerization Inhibitors : Compounds structurally related to the chemical showed considerable cytotoxicity against human cancer cell lines and effectively inhibited microtubule assembly formation. These results suggest their potential application as tubulin polymerization inhibitors in cancer therapy (Mullagiri et al., 2018).

Anticancer and Antimicrobial Agents

  • Synthesis and Molecular Docking of Anticancer and Antimicrobial Agents : A study focusing on the synthesis and molecular docking of novel heterocyclic compounds, similar to the compound , showed promising anticancer activity and performed well against pathogenic bacterial and fungal strains. This suggests the potential use of such compounds in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antimitotic and Vascular Disrupting Agents

  • Antimitotic and Vascular Disrupting Properties : Compounds structurally related to the chemical displayed significant antiproliferative activity and tubulin affinity, along with vascular-disrupting properties. These results suggest their potential as antimitotic and vascular disrupting agents in cancer treatment (Chang et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Imidazole rings are present in many biologically active molecules, such as histidine and the neurotransmitter histamine, and can participate in various biological interactions .

properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-14-6-7-15(2)17(10-14)13-29-22-23-8-9-24(22)21(25)16-11-18(26-3)20(28-5)19(12-16)27-4/h6-7,10-12H,8-9,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOUTQZWQYOCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone

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